molecular formula C7H13ClN2O B2452910 1,7-Diazaspiro[4.4]nonan-2-one hydrochloride CAS No. 1439902-64-3

1,7-Diazaspiro[4.4]nonan-2-one hydrochloride

Cat. No.: B2452910
CAS No.: 1439902-64-3
M. Wt: 176.64
InChI Key: ZUXBAIMWVVFPJZ-UHFFFAOYSA-N
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Description

1,7-Diazaspiro[4.4]nonan-2-one hydrochloride is a synthetic compound with a unique spirocyclic structure. This compound is known for its diverse applications in various fields of research and industry, including chemistry, biology, and medicine. The spirocyclic framework imparts unique chemical and physical properties, making it a valuable compound for scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Diazaspiro[4.4]nonan-2-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a diamine with a cyclic ketone, followed by the introduction of hydrochloric acid to form the hydrochloride salt. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

1,7-Diazaspiro[4.4]nonan-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

1,7-Diazaspiro[4.4]nonan-2-one hydrochloride has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,7-Diazaspiro[4.4]nonan-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,7-Diazaspiro[4.4]nonan-6-one hydrochloride
  • 2,7-Diazaspiro[4.4]nonan-1-one hydrochloride
  • 2-Methyl-2,7-diazaspiro[4.4]nonan-1-one hydrochloride

Comparison

1,7-Diazaspiro[4.4]nonan-2-one hydrochloride is unique due to its specific spirocyclic structure and the position of the functional groups. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications. For example, the position of the nitrogen atoms and the spirocyclic framework can influence its binding affinity to biological targets and its chemical reactivity in various reactions.

Properties

IUPAC Name

1,7-diazaspiro[4.4]nonan-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.ClH/c10-6-1-2-7(9-6)3-4-8-5-7;/h8H,1-5H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUXBAIMWVVFPJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC2)NC1=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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